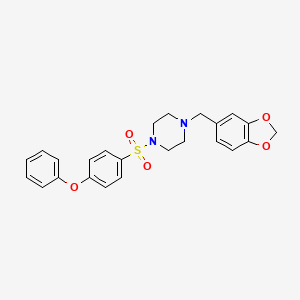

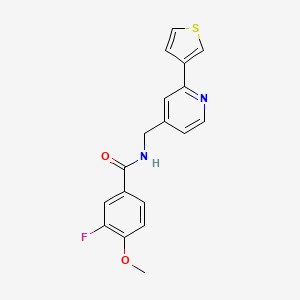

1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-phenoxyphenyl)sulfonylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzhydrylpiperazine derivatives, including those with sulfonyl groups, has been explored in various studies. For instance, the synthesis of 1-(substitutedbenzoyl)-4-benzhydrylpiperazine and 1-[(substitutedphenyl)sulfonyl]-4-benzhydrylpiperazine derivatives has been reported, with a focus on their cytotoxic activities against different cancer cell lines . Although the compound of interest, 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-phenoxyphenyl)sulfonylpiperazine, is not directly synthesized in these studies, the methodologies used for synthesizing similar sulfonylpiperazine derivatives could be relevant. The synthesis of sulfones, which are key intermediates in the synthesis of sulfonylpiperazine derivatives, has been demonstrated using the Julia-Kocienski olefination reaction, which could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonylpiperazine derivatives is characterized by the presence of a sulfonyl group attached to a piperazine ring. The molecular structure of the compound of interest would include a benzodioxolylmethyl group and a phenoxyphenyl group attached to the sulfonylpiperazine core. The molecular interactions and the stereochemistry of such compounds are crucial for their biological activity, as seen in the case of factor Xa inhibitors, where the incorporation of specific side chains on the piperazine nucleus enhances binding affinity .

Chemical Reactions Analysis

The chemical reactivity of sulfonylpiperazine derivatives can be influenced by the substituents on the piperazine ring and the nature of the sulfonyl group. For example, the cytotoxic activity of 1-(1-benzoylindoline-5-sulfonyl)-4-phenylimidazolidinones suggests that the sulfonyl group plays a significant role in the compound's interaction with biological targets . The Julia-Kocienski olefination reaction, which involves sulfones, could be a key reaction in modifying the chemical structure of sulfonylpiperazine derivatives to enhance their biological activity or to create new analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonylpiperazine derivatives, such as solubility, stability, and bioavailability, are important for their potential therapeutic applications. For instance, the low oral bioavailability of certain N,N-dialkylated benzamidines and benzhydrylpiperazine derivatives has been noted, which could impact their development as drugs . The cytotoxic activities of benzhydrylpiperazine derivatives against various cancer cell lines indicate that these compounds have promising biological properties, although their physical properties were not explicitly discussed .

Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

Development of Adenosine A2B Receptor Antagonists : A study developed a new method for preparing sulfonamides, crucial for producing potent adenosine A2B receptor antagonists. This research emphasized the significance of such compounds in enhancing receptor affinity and selectivity, indicating potential applications in treating diseases related to adenosine A2B receptors (Luo Yan et al., 2006).

Cytotoxic Activities Against Cancer Cell Lines : Another study focused on the synthesis of benzhydrylpiperazine derivatives, including sulfonamide structures, to evaluate their in vitro cytotoxic activities against various cancer cell lines. This highlights the compound's relevance in developing new anticancer agents (E. E. Gurdal et al., 2013).

Novel Antidepressant Development : The metabolic pathways of a novel antidepressant, Lu AA21004, involving derivatives similar to the target compound, were elucidated. This study is crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic efficacy (Mette G. Hvenegaard et al., 2012).

Chemical Synthesis and Optimization

Advancements in Sulfonamide Synthesis : Research demonstrated advancements in the synthesis of sulfonamides, providing new pathways for creating substances with high potency and selectivity for specific biological targets. This includes the exploration of novel synthetic methods that improve yield and effectiveness of the resulting compounds (D. A. Alonso et al., 2005).

Exploration of Microbial Degradation Pathways : A unique study identified microbial strategies to eliminate sulfonamide antibiotics, highlighting the environmental persistence and resistance issues associated with these compounds. This research provides insights into biodegradation processes that can mitigate environmental impacts (B. Ricken et al., 2013).

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-phenoxyphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S/c27-32(28,22-9-7-21(8-10-22)31-20-4-2-1-3-5-20)26-14-12-25(13-15-26)17-19-6-11-23-24(16-19)30-18-29-23/h1-11,16H,12-15,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNZRBLXAWEJTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-phenoxyphenyl)sulfonylpiperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline](/img/structure/B2515502.png)

![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2515503.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2515505.png)

![2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide](/img/structure/B2515506.png)

![[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride](/img/structure/B2515507.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2515508.png)

![3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2515521.png)